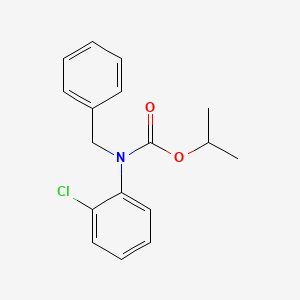![molecular formula C17H14S B14404779 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene CAS No. 83821-39-0](/img/structure/B14404779.png)
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a 2-methylphenyl group attached to the ethenyl side chain, which is further connected to the benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenylacetylene and 1-benzothiophene.
Coupling Reaction: The key step involves a coupling reaction between 2-methylphenylacetylene and 1-benzothiophene. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Heck reaction or the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzothiophene.
Substitution: Brominated or nitrated derivatives of benzothiophene.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in biological systems, it may influence signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiophene: Lacks the ethenyl side chain.
3-Ethenylbenzothiophene: Lacks the 2-methylphenyl group.
2-Phenylbenzothiophene: Lacks the ethenyl side chain and has a phenyl group instead of a 2-methylphenyl group.
Uniqueness
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is unique due to the presence of both the 2-methylphenyl group and the ethenyl side chain, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
83821-39-0 |
|---|---|
Molekularformel |
C17H14S |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
3-[2-(2-methylphenyl)ethenyl]-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-6-2-3-7-14(13)10-11-15-12-18-17-9-5-4-8-16(15)17/h2-12H,1H3 |
InChI-Schlüssel |
SALHPQYFJRCPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=CC2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




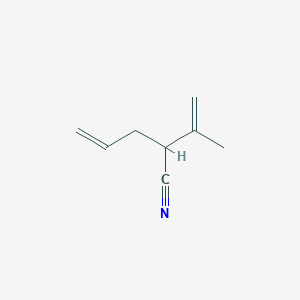
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
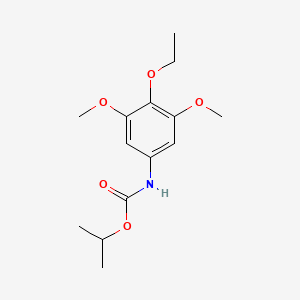
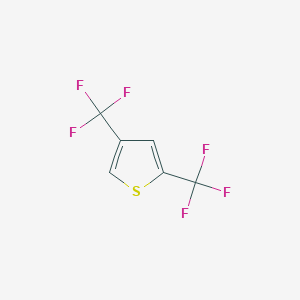
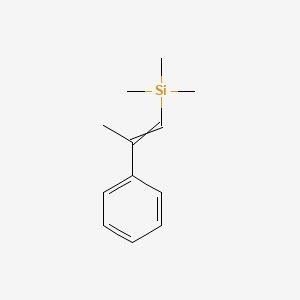
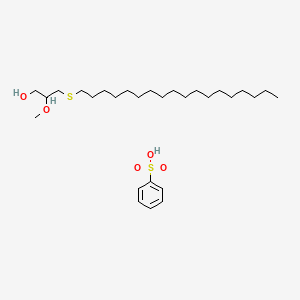
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
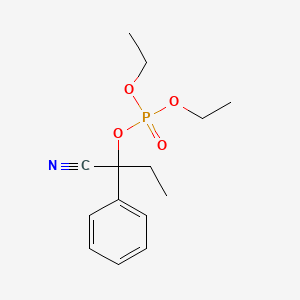
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
